Antibody Specificity vs. Clothianidin
The monoclonal antibody (clone 3C7) generated from the Dinotefuran-NHCO-propionic acid immunogen exhibits cross-reactivity (CR) of < 2% against a panel of structurally related neonicotinoids and analogs [1]. This represents a major improvement in specificity over antibodies derived from alternative hapten designs. Specifically, a clothianidin hapten (3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid) generated an antibody (CTN-16A3-13) with 64% cross-reactivity to dinotefuran [2]. The 32-fold reduction in unwanted cross-reactivity is attributed to the strategic exposure of the dinotefuran furan ring in the Dinotefuran-NHCO-propionic acid design, as opposed to the thiazole ring presented by the clothianidin hapten [1].
| Evidence Dimension | Cross-Reactivity with Clothianidin / Dinotefuran |
|---|---|
| Target Compound Data | < 2% cross-reactivity for antibody 3C7 (derived from Dinotefuran-NHCO-propionic acid) against all tested analogs including clothianidin (CR: < 0.096% for clothianidin) [1] |
| Comparator Or Baseline | 64% cross-reactivity of MoAb CTN-16A3-13 (derived from clothianidin hapten) against dinotefuran [2] |
| Quantified Difference | > 32-fold lower cross-reactivity with the non-target analyte |
| Conditions | Competitive indirect ELISA (ci-ELISA); IC50-based cross-reactivity calculation |
Why This Matters
Ensures accurate quantification of dinotefuran in the presence of clothianidin and other neonicotinoids, a common requirement in multi-residue food and environmental samples.
- [1] Zhao F, Liu J, Luo J. Development of a High-Quality ELISA Method for Dinotefuran Based on a Novel and Newly-Designed Antigen. Molecules. 2019;24(13):2426. View Source
- [2] Uchigashima M, Watanabe E, Ito S, Iwasa S, Miyake S. Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran. Sensors. 2012;12(11):15858-15872. View Source
